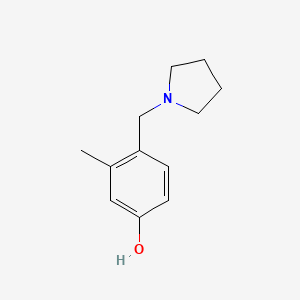

3-Methyl-4-(pyrrolidin-1-ylmethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-methyl-4-(pyrrolidin-1-ylmethyl)phenol |

InChI |

InChI=1S/C12H17NO/c1-10-8-12(14)5-4-11(10)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 |

InChI Key |

OTAGLYFQXWDKMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CN2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Pyrrolidin 1 Ylmethyl Phenol and Analogous Structures

Classical Mannich Reaction Approaches

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org For phenolic compounds, this typically involves the reaction of the phenol (B47542) with formaldehyde (B43269) and a secondary amine, such as pyrrolidine (B122466), to yield a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgoarjbp.com

Three-Component Condensation Strategies Utilizing Phenols, Formaldehyde, and Pyrrolidine

The direct, one-pot synthesis of 3-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is achieved by the condensation of 3-methylphenol, formaldehyde, and pyrrolidine. academicjournals.orgresearchgate.net This reaction is a cornerstone of aminomethylation and proceeds through the formation of an electrophilic iminium ion from formaldehyde and pyrrolidine. wikipedia.org The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the C-C bond, resulting in the aminomethylated product. wikipedia.org

The general applicability of this three-component condensation has been widely demonstrated for a variety of phenols and amines. oarjbp.combeilstein-journals.org For instance, the reaction has been successfully applied to synthesize a range of bioactive aminomethylated 8-hydroxyquinolines. mdpi.com Similarly, this method is used in the synthesis of various other phenolic Mannich bases with potential pharmacological applications. nih.govnih.gov The reaction is typically carried out in a suitable solvent, often with heating, to facilitate the condensation and dehydration steps. rsc.org

| Phenol Substrate | Amine | Aldehyde | Product |

|---|---|---|---|

| 3-Methylphenol | Pyrrolidine | Formaldehyde | This compound |

| Phenol | Dimethylamine | Formaldehyde | 2-(Dimethylaminomethyl)phenol |

| 8-Hydroxyquinoline | Various Amines | Formaldehyde | Aminomethylated 8-hydroxyquinolines mdpi.com |

| Lawsone | Various Amines | Formaldehyde | Aminomethylated Lawsone Derivatives oarjbp.com |

Optimization of Reaction Parameters: Solvent Effects, Temperature, and Catalyst Systems

The efficiency and yield of the Mannich reaction for producing phenolic compounds like this compound are significantly influenced by several key parameters. The choice of solvent, reaction temperature, and the presence or absence of a catalyst can dramatically alter the outcome. researchgate.net

Solvent Effects: The polarity and boiling point of the solvent play a crucial role. High-boiling alcohols have been used to drive the reaction towards the desired product directly. rsc.org In some cases, solvent-free conditions have been reported to be effective, offering a greener synthetic route. researchgate.net The use of ionic liquids has also been explored, demonstrating accelerated reaction rates and improved yields for the synthesis of alkylaminophenols. researchgate.net

Temperature: Temperature is a critical factor, with many Mannich reactions requiring heating to proceed at a reasonable rate. rsc.org However, the optimal temperature can vary depending on the specific substrates and solvent used. For instance, some reactions are carried out at room temperature, while others may require reflux conditions. academicjournals.orgnih.gov Elevated temperatures can also influence the regioselectivity of the reaction.

Catalyst Systems: While many Mannich reactions proceed without a catalyst, the use of acidic or basic catalysts can enhance the reaction rate and yield. Both acid-catalyzed and base-catalyzed mechanisms are known. wikipedia.org More recently, various catalysts have been investigated to improve the efficiency and selectivity of the reaction. These include metal complexes and organocatalysts. For example, ammonium (B1175870) chloride has been shown to be an effective catalyst for certain Mannich-type reactions. researchgate.net The development of reusable catalysts is also an area of active research to improve the sustainability of the process.

| Parameter | Effect | Example |

|---|---|---|

| Solvent | Influences solubility, reaction rate, and can affect product distribution. | Use of high-boiling alcohols can lead directly to the desired Mannich base. rsc.org |

| Temperature | Affects reaction rate and can influence regioselectivity. | Reactions can range from room temperature to reflux conditions depending on the substrates. academicjournals.orgnih.govrsc.org |

| Catalyst | Can increase reaction rate and yield. Can be acidic, basic, or a metal complex. | Ammonium chloride has been used to catalyze Mannich-type reactions effectively. researchgate.net |

Regioselectivity Considerations in Phenolic Aminomethylation

When substituted phenols such as 3-methylphenol undergo aminomethylation, the position of the incoming aminomethyl group is a key consideration. The directing effects of the existing substituents on the aromatic ring govern the regioselectivity of the reaction. Both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directing activators.

In the case of 3-methylphenol, the hydroxyl group strongly activates the positions ortho (2 and 6) and para (4) to it. The methyl group also activates its ortho (2 and 4) and para (6) positions. The combined activating effect of both groups is strongest at the C4 and C6 positions. Steric hindrance from the existing methyl group at C3 can influence the preference between the C2, C4, and C6 positions. Typically, substitution is favored at the less sterically hindered positions. For 3-methylphenol, aminomethylation predominantly occurs at the C4 position, which is para to the hydroxyl group and ortho to the methyl group, leading to the formation of this compound. This is due to the powerful directing effect of the hydroxyl group and manageable steric access to the C4 position. While some formation of the 6-substituted isomer is possible, the 4-substituted product is generally the major isomer. Nitration studies on 3-methylphenol also show a preference for substitution at the positions activated by both groups, further supporting this principle of regioselectivity. stackexchange.com

Alternative Aminomethylation Pathways

While the classical Mannich reaction is a robust method, alternative pathways for aminomethylation have been developed to overcome some of its limitations or to access a broader range of structures.

Petasis Reaction for Alkylaminophenol Synthesis

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile three-component reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines. acs.org This reaction has emerged as a powerful tool for the synthesis of alkylaminophenols. nih.govnih.govdergipark.org.tr The reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative, a secondary amine, and a boronic acid. researchgate.net

A key advantage of the Petasis reaction is its broad substrate scope and functional group tolerance. nih.gov It can be performed under mild conditions, and in some cases, without the need for a catalyst. researchgate.net The reaction has been shown to be effective for the synthesis of a diverse range of alkylaminophenols with good to excellent yields. nih.govdergipark.org.tr Various catalysts, including chiral catalysts for asymmetric synthesis, have also been developed to enhance the efficiency and enantioselectivity of the Petasis reaction. nih.gov

Amine Exchange Reactions in Mannich Base Modification

Amine exchange reactions, also known as transamination, offer a pathway to modify existing Mannich bases. This method involves the displacement of the original amine moiety in a Mannich base with a different amine. This approach is particularly useful for diversifying a library of Mannich bases from a common precursor. The reaction is typically driven by the relative nucleophilicity and volatility of the amines involved. While less common for the primary synthesis of compounds like this compound, it represents a valuable tool for the post-synthetic modification of related structures. acs.org

Strategies for Stereoselective and Asymmetric Synthesis of Phenolic Mannich Bases

The spatial arrangement of atoms in pharmacologically active molecules is a critical determinant of their biological activity. For phenolic Mannich bases, which often possess one or more stereocenters, the ability to control stereochemistry during synthesis is paramount. Stereoselective and asymmetric synthesis methods provide pathways to specific stereoisomers, allowing for the investigation of their distinct pharmacological profiles and the development of more potent and selective therapeutic agents. Research in this area has focused on two main approaches: the use of chiral catalysts to induce enantioselectivity in achiral substrates and the use of chiral substrates or auxiliaries to direct diastereoselectivity.

A significant strategy in asymmetric synthesis is the use of chiral catalysts, which can be broadly categorized into organocatalysts and metal-based catalysts. These catalysts create a chiral environment for the Mannich reaction, favoring the formation of one enantiomer over the other. For instance, chiral aziridine (B145994) phosphine (B1218219) oxides have been shown to be effective organocatalysts in the direct asymmetric three-component Mannich reaction involving aromatic aldehydes, hydroxyacetone (B41140), and p-anisidine (B42471). mdpi.com Studies have demonstrated that catalysts bearing a free NH-aziridine subunit are particularly efficient, promoting the reaction to yield the desired products in high chemical yields and with satisfactory levels of enantioselectivity (ee) and diastereoselectivity (dr). mdpi.com The choice of catalyst enantiomer can also be used to access either enantiomer of the final product. mdpi.com

Detailed findings from a study using a chiral aziridine phosphine oxide catalyst are presented below. The reaction of various aromatic aldehydes with hydroxyacetone and p-anisidine was efficiently promoted, leading to the desired Mannich adducts with good stereocontrol. mdpi.com

| Entry | Aldehyde (ArCHO) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 81 | 15:1 | 80 |

| 2 | 2-Chlorobenzaldehyde | 65 | 10:1 | 72 |

| 3 | 4-Chlorobenzaldehyde | 85 | 15:1 | 82 |

| 4 | 4-Nitrobenzaldehyde | 90 | 17:1 | 85 |

| 5 | 4-Methoxybenzaldehyde | 78 | 12:1 | 75 |

Another powerful organocatalytic approach involves the use of chiral primary amines and their derivatives, such as those derived from Cinchona alkaloids or proline. mdpi.comresearchgate.net Chiral phosphoric acids have also emerged as highly effective catalysts for asymmetric Mannich reactions of cyclic C-acylimines with ketones, affording products with excellent yields and stereoselectivities. mdpi.com Similarly, chiral biphenols are effective in catalyzing asymmetric Mannich-type reactions. For example, 3,3'-Ph₂-BINOL has been used to catalyze the Petasis borono-Mannich reaction, a multicomponent condensation of aldehydes, amines, and allylboronates, to produce chiral homoallylic amines in excellent yields and high enantioselectivities. nih.gov

Beyond organocatalysis, chiral metal complexes are widely used. Catalytic systems involving copper(I) complexes with chiral ligands like (R)-DTBM-SEGPHOS have been successfully applied to the asymmetric Mannich reaction of N-Boc-aldimines, yielding products in a highly enantioselective and diastereoselective manner. mdpi.com

Substrate-controlled synthesis represents an alternative and highly effective strategy for achieving stereoselectivity. In this approach, a chiral reactant is used to direct the stereochemical outcome of the reaction. A notable example is the highly diastereoselective three-component synthesis of chiral o-1,2-diaminoalkyl phenols from an electron-rich phenol, an amine, and a chiral α-N,N-dibenzylamino aldehyde. acs.org A key finding in this methodology is the temperature-dependent stereodivergency of the reaction. By simply adjusting the reaction temperature, it is possible to selectively synthesize either the anti or the syn diastereomer of the phenolic Mannich base. acs.org Lower reaction temperatures (−20 °C) favor the formation of the anti adduct, while higher temperatures (60 °C) predominantly yield the syn isomer under otherwise identical conditions. acs.org This temperature control provides a versatile and efficient tool for accessing a desired stereoisomer without changing the catalyst or reactants.

The results below illustrate the impact of temperature on the diastereoselectivity of a phenolic Mannich reaction using a chiral aldehyde.

| Entry | Phenol Substrate | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| 1 | 2,4-Dimethoxyphenol | -20 | 94 | 96:4 |

| 2 | 2,4-Dimethoxyphenol | 60 | 88 | 15:85 |

| 3 | 2-Methoxyphenol | -20 | 85 | 95:5 |

| 4 | 2-Methoxyphenol | 60 | 78 | 18:82 |

| 5 | Phenol | -20 | 75 | 93:7 |

| 6 | Phenol | 60 | 71 | 20:80 |

These catalyst- and substrate-controlled strategies underscore the significant progress made in the stereoselective synthesis of phenolic Mannich bases, paving the way for the creation of structurally precise and potent molecular entities for various applications.

Due to the highly specific nature of the query for the chemical compound "this compound," extensive research has been conducted to locate spectroscopic and structural analysis data. Despite a thorough search of scientific databases and academic literature, no specific experimental data for ¹H NMR, ¹³C NMR, FTIR, UV-Vis, Mass Spectrometry, or X-ray Diffraction for this particular compound could be found in publicly accessible sources.

The search results consistently yielded information for structurally related but distinct compounds, which cannot be used to accurately describe the spectroscopic properties of this compound. As the instructions strictly require that the article focuses solely on the specified compound and includes detailed, factual research findings and data tables, it is not possible to generate the requested content without the necessary primary data.

Therefore, the article cannot be created at this time. Should peer-reviewed studies containing the characterization and spectroscopic analysis of this compound become available, this topic can be revisited.

Spectroscopic and Structural Elucidation of 3 Methyl 4 Pyrrolidin 1 Ylmethyl Phenol

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Information regarding the thermogravimetric analysis of 3-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is not available in the reviewed scientific literature.

Reactivity and Chemical Transformations of Phenolic Mannich Bases

Hydrogenation and Reduction Pathways Leading to Methylated Phenols

Phenolic Mannich bases, such as 3-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, can be strategically reduced to their corresponding methylated phenol (B47542) derivatives. This transformation is typically achieved through catalytic hydrogenation, a process that cleaves the C-N bond of the aminomethyl group and replaces it with a C-H bond, effectively converting the aminomethyl substituent into a methyl group.

The hydrogenation of ortho-phenolic Mannich bases is a well-established method for producing ortho-methylated phenols. google.com The reaction involves treating the Mannich base with hydrogen gas in the presence of a suitable catalyst at elevated temperatures and pressures. google.com Research has shown that the efficiency of this reduction can be significantly improved by first converting the Mannich base into its hydrochloride salt. This is accomplished by reacting the base with anhydrous hydrogen chloride. The resulting hydrochloride salt is then subjected to hydrogenation using an acid-resistant catalyst. google.com This two-step pathway has been demonstrated to provide excellent yields of the desired methylated phenol. google.com

During the reduction, the secondary amine, in this case, pyrrolidine (B122466), is regenerated and can be recovered from the reaction mixture. google.com The process is generally carried out under hydrogen pressures ranging from 100 to 3000 psi and at temperatures between 125 to 225 °C. google.com The completion of the reaction is often indicated by the cessation of hydrogen uptake. google.com For the specific case of this compound, this reduction pathway would yield 3,4-dimethylphenol.

| Parameter | Condition | Reference |

|---|---|---|

| Pre-treatment | Conversion to hydrochloride salt with anhydrous HCl | google.com |

| Catalyst | Acid-resistant hydrogenation catalyst | google.com |

| Hydrogen Pressure | 100 - 3000 psi (preferred 200 - 1000 psi) | google.com |

| Temperature | 125 - 225 °C (preferred 180 - 190 °C) | google.com |

| Product | Methylated phenol and regenerated secondary amine | google.com |

Conversion to Oxime Derivatives

Phenolic Mannich bases that are derived from phenolic ketones can be converted into their corresponding oxime derivatives. This transformation typically involves a reaction with hydroxylamine (B1172632). researchgate.net The synthesis of oximes is a condensation reaction where the carbonyl group of a ketone (or aldehyde) reacts with hydroxylamine (NH₂OH) to form an oxime (C=N-OH). wikipedia.org

For a compound like this compound, which is derived from a phenol rather than a phenolic ketone, direct conversion to an oxime at the phenolic ring is not a standard reaction. However, if the Mannich base itself is derived from a hydroxyacetophenone, the ketonic carbonyl group can be readily transformed into an oxime. Studies have reported the successful conversion of Mannich bases of ortho-hydroxyacetophenones into oximes by treating them with hydroxylamine hydrochloride in a basic solution, such as 10% sodium hydroxide. researchgate.net This reaction provides a pathway to novel derivatives that combine the structural features of both Mannich bases and oximes. researchgate.net

Cyclization and Rearrangement Reactions

The reactivity of phenolic Mannich bases allows for their participation in various cyclization and rearrangement reactions, often leveraging the unique positioning of the hydroxyl and aminomethyl groups.

A key reactive intermediate in the chemistry of ortho-phenolic Mannich bases is the ortho-quinone methide (o-QM). nih.gov These intermediates can be generated from the Mannich base, typically through deamination, and are highly reactive species that can participate in various cycloaddition and cascade reactions. nih.govnih.gov The formation of an o-QM from a precursor like this compound could potentially lead to intramolecular cyclization if a suitable nucleophile is present elsewhere in the molecule, or it could react with external dienophiles. nih.gov

While specific rearrangement reactions for this compound are not extensively documented, the broader class of phenolic compounds can undergo rearrangements such as the Fries rearrangement (migration of an acyl group from a phenolic ester to the aromatic ring) and the Dienone-Phenol rearrangement. berhamporegirlscollege.ac.in These reactions highlight the potential for skeletal reorganization within phenolic structures under specific catalytic conditions, typically involving Lewis or Brønsted acids.

Metal Complexation Studies

The presence of both a phenolic hydroxyl group and a nitrogen-containing aminomethyl group makes phenolic Mannich bases excellent candidates for acting as ligands in coordination chemistry.

Coordination Chemistry with Transition Metal Ions

Phenolic Mannich bases have been widely studied for their ability to form stable complexes with a variety of transition metal ions. researchgate.netlingayasvidyapeeth.edu.in The phenolic oxygen and the amino nitrogen atoms can act as donor sites, allowing the Mannich base to function as a bidentate or polydentate ligand. This chelation leads to the formation of stable ring structures with the central metal ion. ekb.egresearchgate.net

The coordination chemistry of these ligands is diverse, with complexes reported for metals such as cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov The geometry of the resulting metal complexes is influenced by the nature of the metal ion, the specific structure of the Mannich base ligand, and the reaction conditions. The formation of these complexes is often confirmed through techniques like IR and NMR spectroscopy, which can show shifts in the characteristic vibrational frequencies or proton signals upon coordination to a metal center. lingayasvidyapeeth.edu.in

| Metal Ion | Typical Coordination Sites | Reference |

|---|---|---|

| Cobalt(II) | Phenolic Oxygen, Amino Nitrogen | nih.gov |

| Nickel(II) | Phenolic Oxygen, Amino Nitrogen | lingayasvidyapeeth.edu.in |

| Copper(II) | Phenolic Oxygen, Amino Nitrogen | nih.gov |

| Zinc(II) | Phenolic Oxygen, Amino Nitrogen | nih.gov |

Ligand Design Principles for Chelating Agents

The structural features of phenolic Mannich bases make them versatile platforms for the design of specific chelating agents. The ease of their synthesis—a one-pot three-component reaction—allows for considerable synthetic flexibility. lingayasvidyapeeth.edu.in By varying the starting phenol, aldehyde, and amine, a wide array of ligands with tailored electronic and steric properties can be produced. researchgate.net

Key principles in designing chelating agents based on this scaffold include:

Choice of Donor Atoms: The primary donor atoms are the phenolic oxygen and the tertiary amino nitrogen. The basicity and steric accessibility of these sites can be tuned by modifying the substituents on the aromatic ring and the amine.

Steric Hindrance: Bulky groups can be introduced on the phenol or the amine component to control the coordination geometry around the metal center and to prevent the formation of polymeric species.

Introduction of Additional Donor Groups: The starting phenol or amine can be functionalized with other donor groups (e.g., carboxylates, pyridyls) to increase the denticity of the ligand and the stability of the resulting metal complex. nih.gov

Solubility: The physicochemical properties of the ligand, such as its solubility in different solvents, can be altered by changing the nature of the amine component (e.g., using morpholine (B109124) or piperidine (B6355638) versus pyrrolidine). acs.org

These design principles enable the development of ligands with high selectivity and sensitivity for specific metal ions, which is crucial for applications in areas such as catalysis, materials science, and medicinal chemistry. lingayasvidyapeeth.edu.inderpharmachemica.com

Applications in Chemical Research and Methodology Development

Role as Synthetic Intermediates in Advanced Organic Synthesis

Phenolic Mannich bases, such as 3-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, are valuable intermediates in organic synthesis due to the reactivity of the aminomethyl group. This functional group can be readily transformed, allowing for the introduction of various other functionalities onto the phenol (B47542) ring. For instance, the aminomethyl group can be converted into a methyl group through hydrogenolysis, providing a route to ortho-alkylated phenols. This process is particularly useful for controlling the substitution pattern on the aromatic ring, which can be challenging to achieve through direct electrophilic aromatic substitution.

Furthermore, the aminomethyl group can be quaternized and subsequently displaced by a variety of nucleophiles, a reaction known as the "deaminomethylation-alkylation" sequence. This allows for the introduction of a wide range of substituents in the position ortho to the hydroxyl group. The general utility of phenolic Mannich bases as synthetic intermediates is well-established, and by analogy, this compound is expected to serve as a versatile building block in the synthesis of more complex molecules. The presence of the methyl group at the 3-position can also influence the regioselectivity of further reactions on the aromatic ring.

The synthesis of phenolic Mannich bases is typically a straightforward one-pot, three-component condensation of a phenol, an aldehyde (commonly formaldehyde), and a secondary amine. In the case of this compound, the reactants would be p-cresol, formaldehyde (B43269), and pyrrolidine (B122466). The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol ring.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | H₂, Pd/C | 3,4-Dimethylphenol | Introduction of a methyl group |

| This compound | 1. CH₃I; 2. Nu⁻ | 4-Substituted-3-methylphenol | Introduction of various nucleophiles |

| This compound | Oxidizing agent | 3-Methyl-4-formylphenol | Conversion to an aldehyde |

Development of Ligands for Catalysis and Coordination Chemistry

The structure of this compound, containing both a hard oxygen donor (from the phenolic hydroxyl group) and a soft nitrogen donor (from the pyrrolidine ring), makes it an attractive candidate for a bidentate ligand in coordination chemistry and catalysis. The formation of stable chelate rings with metal ions can be anticipated, which can modulate the reactivity and selectivity of the metal center.

The pyrrolidine moiety is a well-known and highly effective scaffold in organocatalysis, particularly in asymmetric synthesis. nih.govacs.org Proline and its derivatives are among the most successful organocatalysts, capable of activating carbonyl compounds through the formation of enamines or iminium ions. While this compound itself is a tertiary amine and thus cannot form an enamine directly, its chiral derivatives could potentially act as organocatalysts. For instance, if the pyrrolidine ring were to be substituted with a chiral auxiliary, the resulting molecule could create a chiral environment around a catalytic site.

Furthermore, the phenolic hydroxyl group could participate in catalysis by acting as a hydrogen bond donor, orienting substrates and stabilizing transition states. This bifunctional nature, combining a Lewis basic amine site with a Brønsted acidic phenol site, is a common strategy in the design of effective organocatalysts.

Phenolic amine ligands have been widely employed in metal-mediated catalysis. nih.gov The electronic properties of the phenol ring and the steric environment around the metal center can be fine-tuned by altering the substituents on the ring. In this compound, the methyl group provides some steric bulk and influences the electron density of the aromatic ring.

Complexes of such ligands with transition metals like palladium, copper, iron, and rhodium could find applications in a variety of catalytic transformations, including cross-coupling reactions, oxidations, and reductions. The specific coordination geometry and electronic environment provided by the ligand would determine the catalytic activity and selectivity. For example, palladium complexes of similar ligands have been used in Heck and Suzuki couplings. Copper complexes are known to catalyze a range of oxidation reactions.

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |

| Pd(II) | Bidentate (N, O) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Cu(I)/Cu(II) | Bidentate (N, O) | Oxidation of alcohols and phenols, Atom Transfer Radical Polymerization (ATRP) |

| Fe(II)/Fe(III) | Bidentate (N, O) | Oxidation reactions |

| Rh(I)/Rh(III) | Bidentate (N, O) | Hydroformylation, hydrogenation |

Development of Chemosensing Methodologies

Phenolic compounds containing donor atoms like nitrogen are excellent candidates for the development of chemosensors, particularly for the detection of metal ions. The binding of a metal ion to the ligand can induce a change in its photophysical properties, such as fluorescence or UV-Vis absorbance, allowing for colorimetric or fluorometric detection.

The this compound scaffold could be adapted for chemosensing applications. nih.gov Upon coordination with a metal ion, several changes could occur that would lead to a detectable signal:

Photoinduced Electron Transfer (PET): The nitrogen atom of the pyrrolidine has a lone pair of electrons that can quench the fluorescence of a nearby fluorophore. Upon binding to a metal ion, this lone pair is engaged in the coordinate bond, which can inhibit the PET process and lead to a "turn-on" fluorescence response.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.

Intramolecular Charge Transfer (ICT): The electronic properties of the phenol ring would be altered upon metal binding, which could shift the absorption or emission wavelengths.

By incorporating a suitable fluorophore into the molecular structure or by utilizing the intrinsic fluorescence of the phenol ring, derivatives of this compound could be designed as selective and sensitive chemosensors for various metal ions.

Precursors for the Synthesis of Novel Complex Molecular Architectures

Phenolic Mannich bases are well-known precursors for the synthesis of calixarenes, a class of macrocyclic compounds formed by the condensation of phenols and aldehydes. While the typical synthesis of calixarenes involves the direct condensation of a phenol with formaldehyde under basic conditions, pre-formed Mannich bases can also be utilized in a more controlled, stepwise synthesis.

The structure of this compound makes it a potential building block for the synthesis of novel calixarenes or other macrocyclic structures. The aminomethyl group can be used as a handle for linking multiple phenol units together. For example, reaction with another phenol unit could lead to the formation of a diarylmethane linkage, a key structural motif in calixarenes. The methyl group on the aromatic ring would influence the conformation and properties of the resulting macrocycle.

Beyond macrocycles, the synthetic versatility of the aminomethyl and hydroxyl groups allows for the incorporation of this phenolic unit into a wide variety of larger, more complex molecular architectures with potential applications in supramolecular chemistry, host-guest chemistry, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis often involves nucleophilic substitution or reductive amination. For example, reacting 3-methyl-4-hydroxybenzaldehyde with pyrrolidine via reductive amination (using NaBH₃CN or H₂/Pd-C) can yield the target compound. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. Optimization via Design of Experiments (DoE) is recommended to identify ideal parameters .

- Validation : Purity should be confirmed via HPLC (>95%) and structural elucidation via ¹H/¹³C NMR .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Techniques :

- NMR : ¹H NMR should show characteristic peaks for the aromatic protons (δ 6.5–7.2 ppm), methyl group (δ 2.3–2.5 ppm), and pyrrolidine protons (δ 1.6–3.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺ expected at m/z 206.15).

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in analogous phenolic compounds .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Properties : The pyrrolidin-1-ylmethyl group enhances water solubility compared to non-polar phenolic derivatives. LogP can be estimated via reverse-phase HPLC (C18 column) using reference standards.

- Implications : Solubility in aqueous buffers (e.g., PBS) is critical for in vitro bioassays, while lipophilicity (logP >2) may affect cell membrane permeability in pharmacological studies .

Advanced Research Questions

Q. What mechanistic insights explain the anti-inflammatory activity of this compound in preclinical models?

- Experimental Models :

- Carrageenan-Induced Paw Edema : Measure edema inhibition rates (%) using plethysmometry, comparing treated vs. control groups (e.g., indomethacin as a positive control) .

- Cytokine Profiling : Quantify TNF-α and IL-6 levels via ELISA in serum or tissue homogenates to assess immune modulation.

Q. How does the pyrrolidin-1-ylmethyl substituent affect the compound’s binding affinity to biological targets compared to other alkylamine derivatives?

- Approach :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2 or PPAR-γ). Compare binding energies with analogs lacking the pyrrolidine group.

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) to validate computational predictions .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Strategies :

- Standardized Protocols : Adopt uniform assay conditions (e.g., pH, temperature, and substrate concentration) as per ’s experimental design recommendations.

- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for inter-lab variability.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding variables .

Analytical and Environmental Considerations

Q. What advanced analytical methods are suitable for detecting trace quantities of this compound in environmental samples?

- Techniques :

- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode with MRM transitions for high sensitivity (LOD ~0.1 ng/mL).

- Electrochemical Sensors : Modify glassy carbon electrodes with molecularly imprinted polymers (MIPs) for selective detection, as shown for phenolic analogs in cadmium analysis .

Q. How do inorganic ions (e.g., Cl⁻, SO₄²⁻) in wastewater influence the degradation of this compound via advanced oxidation processes (AOPs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.